Product packaging for 5,7-Dichlorothieno[2,3-c]pyridine(Cat. No.:CAS No. 1326715-01-8)

5,7-Dichlorothieno[2,3-c]pyridine

Cat. No.: B566693
CAS No.: 1326715-01-8
M. Wt: 204.068
InChI Key: NOLRRYMPZILHBM-UHFFFAOYSA-N
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Description

5,7-Dichlorothieno[2,3-c]pyridine is a fused heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The thienopyridine core is a privileged scaffold found in compounds with a wide spectrum of pharmacological activities, serving as a critical precursor in the synthesis of more complex bioactive molecules . Research into thienopyridine derivatives has demonstrated their potential as antimicrobial agents, with some novel classes showing potent activity against a range of pathogenic bacteria and fungi . Furthermore, this structural motif is being actively investigated for the development of anticancer therapeutics; for instance, closely related thieno[3,2-d]pyrimidine derivatives have been identified as potent tubulin depolymerizing agents, which can disrupt microtubule dynamics and act as vascular disrupting agents in cancers . The specific substitution pattern on the thienopyridine ring, particularly with halogens like chlorine, is often a key structural feature explored in structure-activity relationship (SAR) studies to optimize potency and physicochemical properties . As such, this compound represents a versatile and valuable chemical building block for researchers designing and synthesizing new compounds for biological evaluation across various therapeutic areas.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H3Cl2NS B566693 5,7-Dichlorothieno[2,3-c]pyridine CAS No. 1326715-01-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,7-dichlorothieno[2,3-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2NS/c8-5-3-4-1-2-11-6(4)7(9)10-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOLRRYMPZILHBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=C(N=C(C=C21)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10856035
Record name 5,7-Dichlorothieno[2,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10856035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1326715-01-8
Record name 5,7-Dichlorothieno[2,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10856035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Reactivity and Reaction Mechanisms of 5,7 Dichlorothieno 2,3 C Pyridine

Nucleophilic Substitution Reactions at Halogenated Positions

The chlorine atoms at the 5 and 7 positions of the thieno[2,3-c]pyridine (B153571) core are susceptible to displacement by a variety of nucleophiles. This reactivity is attributed to the electron-withdrawing nature of the chlorine atoms, which activates the aromatic ring for nucleophilic aromatic substitution.

Amination Reactions with Various Amine Nucleophiles

The chlorine atoms of 5,7-Dichlorothieno[2,3-c]pyridine can be readily displaced by primary and secondary amines. abertay.ac.uk This amination process is a common strategy for introducing nitrogen-containing functional groups, which are prevalent in many biologically active molecules. For instance, the treatment of similar chlorothienopyridines with amines like aniline (B41778) results in the formation of the corresponding amino-substituted derivatives. abertay.ac.uk The reaction typically proceeds by nucleophilic attack of the amine at the electron-deficient carbon bearing the chlorine atom, followed by the elimination of hydrogen chloride. The relative reactivity of the halogen positions can be influenced by the electronic environment of the fused ring system. abertay.ac.uk

Thiolation Reactions for Sulfur-Containing Derivatives

Thiolation, the introduction of a sulfur-containing moiety, can be achieved through the reaction of this compound with various thiol nucleophiles. rsc.org This type of reaction allows for the synthesis of a range of sulfur-containing derivatives. The general mechanism involves the attack of a thiolate anion on the carbon atoms bearing the chlorine substituents. For example, related chlorothienopyridines have been shown to react with thiols to yield the corresponding thioethers. abertay.ac.uk These reactions are crucial for creating compounds with potential applications in materials science and medicinal chemistry.

Alkoxylation and Related Ether Formations

The chlorine atoms on the this compound scaffold can be substituted by alkoxide nucleophiles to form ethers. nih.gov This alkoxylation reaction is a valuable method for modifying the electronic and physical properties of the molecule. The reaction of chlorothienopyridines with alkoxides, such as sodium methoxide, leads to the formation of the corresponding methoxy-substituted thienopyridines. abertay.ac.uk This transformation is a key step in the synthesis of various functionalized heterocyclic systems. nih.gov

Metal-Catalyzed Cross-Coupling Reactions

The halogenated positions of this compound serve as excellent handles for a variety of metal-catalyzed cross-coupling reactions. researchgate.net These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures. eie.gr

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki–Miyaura, Sonogashira)

Suzuki–Miyaura Coupling: This palladium-catalyzed reaction is a versatile method for forming carbon-carbon bonds by coupling an organoboron compound with a halide. libretexts.org In the context of this compound, the chlorine atoms can be selectively coupled with various aryl or heteroaryl boronic acids or their esters. nih.govresearchgate.netresearchgate.net The general catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the carbon-chlorine bond, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org The reactivity of the two chlorine atoms can differ, potentially allowing for selective mono- or di-arylation under controlled conditions. nih.gov

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper co-catalyst. wikipedia.orgorganic-chemistry.org this compound can undergo Sonogashira coupling at its chlorinated positions to introduce alkynyl substituents. rsc.orgbeilstein-journals.org The reaction mechanism typically involves the formation of a copper(I) acetylide, which then undergoes transmetalation to a palladium(II) complex, followed by reductive elimination. wikipedia.org This reaction is instrumental in synthesizing conjugated enyne and arylethynyl systems. mdpi.combeilstein-journals.orgscirp.org

Table 1: Overview of Palladium-Catalyzed Coupling Reactions

Reaction Catalyst System Coupling Partner Bond Formed
Suzuki–Miyaura Pd catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄), Base Organoboron compound (e.g., boronic acid) C-C
Sonogashira Pd catalyst, Cu(I) co-catalyst, Base Terminal alkyne C-C (alkynyl)

Other Metal-Mediated Coupling Methodologies (e.g., Hiyama)

Hiyama Coupling: The Hiyama coupling is a palladium-catalyzed cross-coupling reaction between an organosilane and an organic halide. organic-chemistry.orgwikipedia.org This method offers an alternative to other coupling reactions and is known for its tolerance of various functional groups. mdpi.com The reaction is activated by a fluoride (B91410) source or a base, which facilitates the transmetalation of the organosilane to the palladium center. organic-chemistry.org this compound can potentially be functionalized using Hiyama coupling, allowing for the introduction of aryl, alkenyl, or alkyl groups. ambeed.com

Electrophilic Aromatic Substitution Pathways

While specific studies on the electrophilic substitution of this compound are limited, reactivity can be inferred from related thienopyridine systems. For thieno[2,3-b]pyridines, electrophilic attack, such as nitration and halogenation, preferentially occurs at the thiophene (B33073) ring, primarily at the 3-position. abertay.ac.uk For the thieno[2,3-c]pyridine scaffold, electrophilic attack would be predicted to occur at the C-2 or C-3 positions of the thiophene ring. The presence of the two chlorine atoms on the pyridine (B92270) ring further deactivates the entire molecule, making any electrophilic substitution challenging.

Synthesis of the parent compound can itself involve electrophilic chlorination of the thieno[2,3-c]pyridine core using reagents like chlorine gas with a Lewis acid catalyst (e.g., FeCl₃), suggesting that under forcing conditions, substitution on the pyridine ring is possible to introduce the chloro groups at C-5 and C-7.

Selective Oxidation Pathways and Product Characterization

The oxidation of this compound can occur at two primary sites: the sulfur atom of the thiophene ring or the nitrogen atom of the pyridine ring. The specific outcome is dependent on the oxidant used and the reaction conditions.

S-Oxidation: The thiophene ring's sulfur atom can be selectively oxidized to form the corresponding sulfoxide (B87167) or sulfone. Common oxidizing agents for this transformation include peroxy acids like meta-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid. nih.gov The sulfoxide is an intermediate on the path to the sulfone, and its isolation requires careful control of stoichiometry and temperature.

N-Oxidation: The nitrogen atom of the pyridine ring can be oxidized to an N-oxide using peracids such as m-CPBA or peracetic acid. abertay.ac.uk Pyridine N-oxides are valuable intermediates as the N-oxide group can activate the pyridine ring for both nucleophilic and electrophilic substitution. abertay.ac.ukabertay.ac.uk

The chemoselectivity between S-oxidation and N-oxidation is a critical aspect. In many heterocyclic systems containing both sulfur and a pyridine-type nitrogen, N-oxidation is often kinetically favored. However, the specific electronic environment of this compound will dictate the precise outcome.

Table 1: Potential Oxidation Products of this compound

ReactantOxidizing AgentPotential Product(s)
This compoundm-CPBA (1 equiv.)This compound-1-oxide (Sulfoxide) or this compound-6-oxide (N-oxide)
This compoundm-CPBA (>2 equiv.)This compound-1,1-dioxide (Sulfone)
This compoundH₂O₂ / Acetic AcidThis compound-1,1-dioxide (Sulfone)

Product characterization is typically achieved using spectroscopic methods. The formation of a sulfoxide or sulfone leads to characteristic shifts in ¹³C NMR for the carbons adjacent to the sulfur and the appearance of strong S=O stretching bands in the IR spectrum. N-oxide formation also results in distinct changes in the NMR spectra of the pyridine ring protons and carbons.

Chemoselective Reduction Pathways

Reduction of this compound offers several possibilities, including reduction of the pyridine ring, the thiophene ring, or dehalogenation. The selectivity of the reduction is highly dependent on the catalyst and reaction conditions employed.

Catalytic hydrogenation is a common method for the reduction of pyridine rings. researchgate.net Using heterogeneous catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) with hydrogen gas can lead to the reduction of the pyridine ring to the corresponding tetrahydropyridine (B1245486) or piperidine (B6355638) derivative. The conditions (pressure, temperature, solvent) determine the extent of reduction.

More recently, rhodium-catalyzed transfer hydrogenation has emerged as a highly efficient and chemoselective method for reducing pyridines. researchgate.net Using a catalyst like [Cp*RhCl₂]₂ with a hydride source such as a formic acid/triethylamine (B128534) (HCOOH-Et₃N) mixture allows for the reduction of pyridinium (B92312) salts to tetrahydropyridines or piperidines under mild conditions. researchgate.net This method can offer high chemoselectivity, potentially leaving the thiophene ring and chloro-substituents intact.

Reduction can also target the chloro-substituents. Catalytic hydrogenation in the presence of a base (e.g., triethylamine or sodium acetate) can promote hydrodechlorination. The reactivity of the chlorine atoms at C-5 and C-7 towards reduction may differ.

Table 2: Potential Chemoselective Reduction Pathways

Reagents and ConditionsTarget MoietyPotential Products
H₂ / Pd/C, EtOH, rtPyridine Ring5,7-Dichloro-4,5,6,7-tetrahydrothieno[2,3-c]pyridine
[Cp*RhCl₂]₂, HCOOH/Et₃N, 40°CPyridine Ring5,7-Dichloro-4,5,6,7-tetrahydrothieno[2,3-c]pyridine
H₂ / Pd/C, NEt₃, MeOHChloro Groups5-Chlorothieno[2,3-c]pyridine, 7-Chlorothieno[2,3-c]pyridine (B29859), Thieno[2,3-c]pyridine

Ring-Opening and Rearrangement Reactions of the Thienopyridine System

Fused heterocyclic systems like thienopyridines can undergo ring-opening or rearrangement reactions under specific conditions, often initiated by reaction with strong nucleophiles or under thermal or photochemical activation.

For instance, studies on related nitro-substituted thienopyridines have shown that the thiophene ring can be opened upon reaction with certain nucleophiles. researchgate.net The reaction of 2-chloro-3-nitro-oxothienopyridines with thiohydrazides in the presence of a base leads to a thiophene ring-opening process, ultimately forming new conjugated heterocyclic systems. researchgate.net While this specific example is for a different isomer and substitution pattern, it highlights a potential reactivity pathway for the thieno[2,3-c]pyridine core, particularly if activated by electron-withdrawing groups.

Rearrangements like the Cloke-Wilson rearrangement involve the ring expansion of activated cyclopropanes to form five-membered heterocycles like dihydrofurans or dihydropyrroles. rsc.org While not a direct reaction of the thienopyridine itself, synthetic strategies could involve building a cyclopropane (B1198618) ring onto the thienopyridine core, which could then undergo a designed rearrangement to construct a new fused ring system.

A study on the synthesis of thieno[2,3-c]pyridine derivatives involved a denitrogenative transformation of a fused 1,2,3-triazole. nih.govresearchgate.net This process, mediated by acid, involves the ring-opening of the triazole followed by cyclization and rearrangement to form the final substituted thieno[2,3-c]pyridine products. nih.govresearchgate.net This demonstrates how rearrangement of an associated ring can be a key step in synthesizing derivatives of the target scaffold.

Elucidation of Mechanistic Pathways for Key Chemical Transformations

Understanding the mechanistic pathways is crucial for controlling the outcomes of reactions involving this compound.

Nucleophilic Aromatic Substitution (SₙAr): The most characteristic reaction of this compound is nucleophilic substitution of the chlorine atoms. Due to the electron-withdrawing pyridine nitrogen, the chlorine atoms at C-5 and C-7 are activated towards SₙAr. The mechanism proceeds via a two-step addition-elimination pathway. A nucleophile attacks the carbon bearing the chlorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the second, typically fast, step, the chloride ion is eliminated, restoring the aromaticity of the ring. abertay.ac.uk The chlorine at position 7, being para to the ring nitrogen, is generally more activated towards nucleophilic attack than the chlorine at position 5, which is meta.

Electrophilic Aromatic Substitution (EAS): If EAS were to occur on the thiophene ring, it would follow the standard mechanism for aromatic compounds. The electrophile would attack the π-system of the thiophene ring to form a resonance-stabilized carbocation intermediate (an arenium ion), followed by deprotonation to restore the aromatic system. pressbooks.pub

Palladium-Catalyzed Cross-Coupling: this compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. rsc.orgrsc.org The general mechanism involves a catalytic cycle:

Oxidative Addition: The Pd(0) catalyst oxidatively adds to the C-Cl bond to form a Pd(II) intermediate.

Transmetalation: The organic group from the boronic acid (or its boronate ester) is transferred from boron to the palladium center, displacing the halide.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the new C-C bond and regenerating the Pd(0) catalyst.

Spectroscopic and Advanced Structural Elucidation of 5,7 Dichlorothieno 2,3 C Pyridine and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment of 5,7-Dichlorothieno[2,3-c]pyridine and its Analogs

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including heterocyclic systems like thieno[2,3-c]pyridines. By analyzing the chemical shifts, coupling constants, and correlations in one- and two-dimensional NMR spectra, the precise connectivity and spatial arrangement of atoms within a molecule can be determined.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound is expected to be relatively simple, showing signals corresponding to the three protons on the thienopyridine core. Based on analyses of related thieno[2,3-b]pyridine (B153569) and pyridine (B92270) derivatives, the protons on the thiophene (B33073) ring (H-2 and H-3) and the pyridine ring (H-4) would resonate in the aromatic region of the spectrum. mdpi.comresearchgate.netmdpi.com

For pyridine itself, the protons at positions 2, 3, and 4 have distinct chemical shifts around 8.59 ppm, 7.23 ppm, and 7.62 ppm, respectively, in CDCl₃. chemicalbook.com The electron-withdrawing nature of the nitrogen atom and the chlorine substituents in this compound would significantly influence the chemical shifts of the remaining protons. The proton at C-4 is anticipated to appear as a singlet. The two protons on the thiophene ring, H-2 and H-3, would likely appear as doublets due to coupling with each other.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (ppm) Multiplicity
H-2 7.0 - 7.5 d
H-3 7.5 - 8.0 d

Note: These are predicted values based on the analysis of analogous structures. Actual experimental values may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For this compound, seven distinct signals are expected, corresponding to the seven carbon atoms in the bicyclic system. The chemical shifts of the carbon atoms are influenced by their hybridization and the electronic environment.

In pyridine, the carbon atoms at positions 2, 3, and 4 appear at approximately 150 ppm, 124 ppm, and 136 ppm, respectively. testbook.com The carbons attached to the chlorine atoms (C-5 and C-7) in this compound are expected to be significantly deshielded. The carbons of the thiophene ring will also have characteristic chemical shifts.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (ppm)
C-2 120 - 130
C-3 125 - 135
C-3a 130 - 140
C-4 115 - 125
C-5 145 - 155
C-7 150 - 160

Note: These are predicted values based on the analysis of analogous structures. Actual experimental values may vary.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR techniques are crucial for the definitive assignment of proton and carbon signals, especially in complex molecules or when 1D spectra are not sufficient for a complete structural elucidation. researchgate.net

COSY (Correlation Spectroscopy) : This experiment would reveal the coupling between adjacent protons. For this compound, a cross-peak between the H-2 and H-3 protons would be expected, confirming their connectivity within the thiophene ring.

HSQC (Heteronuclear Single Quantum Coherence) : This technique correlates directly bonded proton and carbon atoms. It would allow for the unambiguous assignment of the carbon signals for C-2, C-3, and C-4 based on the previously assigned proton signals.

NOESY (Nuclear Overhauser Effect Spectroscopy) : This technique provides information about the spatial proximity of protons. While less critical for a planar molecule like this compound, it can be valuable for determining the stereochemistry of substituted analogs.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis. arkat-usa.org

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, which allows for the determination of the elemental formula of the molecule. For this compound (C₇H₃Cl₂NS), the calculated exact mass is 202.9363. nih.gov An experimental HRMS measurement would be expected to be very close to this value, confirming the elemental composition. The presence of two chlorine atoms would also result in a characteristic isotopic pattern in the mass spectrum, with peaks at M, M+2, and M+4, with relative intensities of approximately 9:6:1.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for polar and thermally labile molecules. While this compound itself may be more amenable to other ionization methods like electron ionization (EI), ESI-MS would be a valuable tool for the analysis of its more polar analogs or derivatives, such as those containing acidic or basic functional groups. rsc.org ESI-MS typically produces protonated molecules [M+H]⁺ or other adducts, which can then be subjected to tandem mass spectrometry (MS/MS) to induce fragmentation and obtain further structural information.

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization Mass Spectrometry (EI-MS) is a powerful technique for determining the molecular weight and elucidating the structure of compounds like this compound through analysis of its fragmentation patterns. In EI-MS, the molecule is bombarded with high-energy electrons (typically 70 eV), leading to the formation of a molecular ion (M⁺) and various fragment ions.

The mass spectrum of this compound is expected to exhibit a distinct molecular ion peak. Due to the presence of two chlorine atoms, this peak will appear as a characteristic cluster of isotopic peaks, with the M⁺, [M+2]⁺, and [M+4]⁺ ions having relative intensities determined by the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. The nominal molecular weight of this compound is 203 g/mol .

The fragmentation of the molecular ion would likely proceed through several pathways, primarily involving the sequential loss of the chlorine atoms and cleavage of the heterocyclic rings.

Plausible Fragmentation Pathways:

Loss of Chlorine: A primary fragmentation step is the loss of a chlorine atom, leading to the formation of a [M-Cl]⁺ ion. This would be followed by the loss of the second chlorine atom.

Ring Cleavage: Fragmentation can also involve the cleavage of the thieno[2,3-c]pyridine (B153571) ring system. This can lead to the formation of ions corresponding to the pyridine or thiophene ring fragments.

Loss of HCl: Another possible fragmentation involves the elimination of a molecule of hydrogen chloride (HCl).

Table 1: Predicted Major Ions in the EI-MS Spectrum of this compound

m/z (mass-to-charge ratio) Proposed Ion Structure Significance
203/205/207[C₇H₃Cl₂NS]⁺Molecular ion peak cluster
168/170[C₇H₃ClNS]⁺Loss of one chlorine atom
133[C₇H₃NS]⁺Loss of two chlorine atoms
101/103[C₄H₂ClS]⁺Fragment from thiophene ring cleavage
78[C₅H₄N]⁺Pyridine fragment

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the vibrations of its aromatic rings and carbon-chlorine bonds.

The key vibrational modes anticipated for this molecule include:

Aromatic C-H Stretching: These vibrations typically occur in the region of 3100-3000 cm⁻¹. nih.govnih.gov

Aromatic C=C and C=N Ring Stretching: The stretching vibrations of the carbon-carbon and carbon-nitrogen bonds within the fused aromatic rings are expected to produce a series of sharp bands in the 1600-1400 cm⁻¹ region. nih.govnih.gov

C-S Stretching: The vibration of the carbon-sulfur bond in the thiophene ring usually appears in the fingerprint region.

C-Cl Stretching: The presence of two chlorine atoms attached to the aromatic ring will give rise to strong absorption bands in the 850-550 cm⁻¹ range. nih.govnih.gov

Out-of-Plane C-H Bending: These vibrations, which are characteristic of the substitution pattern on the aromatic ring, are expected in the 900-675 cm⁻¹ region. nih.govnih.gov

Table 2: Predicted Characteristic IR Absorption Bands for this compound

Vibrational Mode Expected Wavenumber Range (cm⁻¹)
Aromatic C-H Stretch3100 - 3000
Aromatic C=C and C=N Ring Stretch1600 - 1400
C-Cl Stretch850 - 550
Out-of-Plane C-H Bend900 - 675

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography provides precise information about the three-dimensional arrangement of atoms within a crystal, including bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound has not been detailed in the reviewed literature, the solid-state structure can be inferred from the known structures of analogous thienopyridine derivatives.

The thieno[2,3-c]pyridine core is expected to be essentially planar. This planarity facilitates strong intermolecular π-stacking interactions in the crystal lattice. The presence of the two chlorine atoms would significantly influence the crystal packing through halogen bonding and other dipole-dipole interactions.

Based on data from related thienopyridine structures, the following structural parameters can be anticipated:

Table 3: Expected Bond Lengths and Angles for this compound

Parameter Expected Value
Bond Lengths (Å)
C-S~1.72
C=N~1.34
C-C (aromatic)~1.39 - 1.42
C-Cl~1.73
**Bond Angles (°) **
C-S-C~91
C-N=C~116
Angles within rings~118 - 124

Chromatographic Techniques for Purity Assessment and Separation of Isomers

Chromatographic methods are essential for assessing the purity of this compound and for separating it from potential isomers and impurities. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are suitable techniques.

High-Performance Liquid Chromatography (HPLC):

A reversed-phase HPLC method would be the most common approach. This typically involves a nonpolar stationary phase (e.g., C18-silica) and a polar mobile phase. A gradient elution using a mixture of water (often with an acid modifier like trifluoroacetic acid) and a polar organic solvent such as acetonitrile (B52724) or methanol (B129727) would likely provide good separation of the target compound from any starting materials, byproducts, or degradation products.

Table 4: Typical HPLC Parameters for the Analysis of Thienopyridine Derivatives

Parameter Condition
Column Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Trifluoroacetic acid in Water
Mobile Phase B 0.1% Trifluoroacetic acid in Acetonitrile
Elution Gradient elution
Flow Rate ~1.0 mL/min
Detection UV at a suitable wavelength (e.g., 220 nm)
Column Temperature Ambient or slightly elevated (e.g., 45 °C)

Gas Chromatography (GC):

Given its volatility, this compound is also amenable to analysis by Gas Chromatography. A capillary column with a nonpolar or medium-polarity stationary phase would be appropriate for separation. Due to the presence of halogen atoms, a highly selective detector such as a halogen-specific detector (XSD) or an electron capture detector (ECD) could be employed for sensitive detection. Coupling the GC to a mass spectrometer (GC-MS) would provide both separation and structural identification. The separation of dichlorothienopyridine isomers would depend on the specific stationary phase and temperature programming.

Table 5: Suggested GC Parameters for the Analysis of this compound

Parameter Condition
Column Capillary column (e.g., HP-5 or similar)
Carrier Gas Helium or Nitrogen
Injection Split/Splitless
Temperature Program A temperature gradient to ensure good resolution
Detector Mass Spectrometer (MS), Halogen-Specific Detector (XSD), or Electron Capture Detector (ECD)

Computational and Theoretical Investigations of 5,7 Dichlorothieno 2,3 C Pyridine

Quantum Chemical Calculations

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are instrumental in characterizing the fundamental properties of 5,7-Dichlorothieno[2,3-c]pyridine. researchgate.net These calculations provide a detailed picture of the molecule's electronic landscape and reactivity.

The electronic structure of this compound is defined by the arrangement of its molecular orbitals and the distribution of electron density. The fused thieno[2,3-c]pyridine (B153571) core creates a π-electron system that is influenced by the presence of two chlorine atoms. The electronegative chlorine atoms withdraw electron density from the heterocyclic ring system, affecting its aromaticity and reactivity. jscimedcentral.com This electron-withdrawing effect creates a π-electron deficiency, which can make the ring susceptible to certain types of reactions.

Computational studies on related heterocyclic systems, like pyridine (B92270), show that the nitrogen atom and substituents significantly influence the electronic environment. jscimedcentral.comabertay.ac.uk In this compound, the nitrogen atom in the pyridine ring and the sulfur atom in the thiophene (B33073) ring, along with the chlorine substituents, dictate the charge distribution across the molecule. This distribution is critical in determining intermolecular interactions and the sites of potential chemical attack.

Molecular orbital analysis, particularly of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the electronic transitions and reactivity of the molecule. rsc.org In related gold(III) complexes containing a derivative of this compound, the HOMO is localized on the alkynyl ligand, while the LUMO is centered on the cyclometalating ligand derived from the thienopyridine core. rsc.org This separation of frontier orbitals is key to the photophysical properties of these complexes. rsc.org

Table 1: Calculated Electronic Properties of a Related Gold(III) Complex

PropertyValueReference
S1-T1 Energy Splitting (ΔES1–T1)~0.05 eV rsc.org

Note: Data is for a cyclometalated gold(III) complex containing a ligand derived from this compound.

Frontier Molecular Orbital (FMO) theory provides a framework for predicting the reactivity of molecules based on the interaction of their HOMO and LUMO. wikipedia.org The energies and shapes of these orbitals determine how a molecule will interact with other reagents. wikipedia.orgpku.edu.cn For this compound, the LUMO is expected to be relatively low in energy due to the electron-withdrawing nature of the chlorine atoms and the pyridine nitrogen. This makes it a potential electrophile, susceptible to nucleophilic attack.

The interaction between the HOMO of a nucleophile and the LUMO of this compound would be the key orbital interaction in a nucleophilic substitution reaction. wikipedia.org The locations of the largest lobes of the LUMO on the thienopyridine ring would indicate the most likely sites for nucleophilic attack. wuxiapptec.com Conversely, in reactions where this compound acts as a nucleophile, the energy and distribution of its HOMO would be paramount.

Studies on similar heterocyclic systems demonstrate that the selection of the appropriate frontier orbital (e.g., LUMO or LUMO+1) is critical for accurately correlating computational predictions with experimental reactivity. wuxiapptec.com For instance, in some chlorodiazines and chloropyridines, the LUMO+1, rather than the LUMO, has the significant lobe on the carbon atom bearing the chlorine, making it the relevant orbital for nucleophilic substitution. wuxiapptec.com

Molecular descriptors are numerical values that encode chemical information and are used to predict the physicochemical and biological properties of molecules. bigchem.euresearchgate.net These descriptors can be calculated from the molecular structure and provide insights into properties like lipophilicity, solubility, and potential for binding to biological targets.

For this compound, computational methods can determine a range of descriptors. Topological descriptors would describe the connectivity of the atoms, while 3D descriptors would depend on the molecule's conformation. bigchem.eu Quantum-chemical descriptors, such as dipole moment, polarizability, and orbital energies (HOMO and LUMO), can also be calculated. nih.gov These descriptors are valuable in quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) studies, which aim to correlate molecular structure with biological activity or physical properties. researchgate.net

Table 2: Key Molecular Descriptors and Their Significance

Descriptor TypeExamplesSignificance
Topological Connectivity indices, Wiener indexDescribes molecular branching and size. bigchem.eu
Geometric (3D) Molecular surface area, molecular volumeRelates to steric interactions and solubility. bigchem.eu
Electronic Dipole moment, HOMO/LUMO energiesIndicates polarity and reactivity. nih.gov

Theoretical Prediction and Experimental Validation of Spectroscopic Properties

Computational methods are widely used to predict spectroscopic properties, which can then be compared with experimental data for validation. mdpi.com For this compound, theoretical calculations can provide predictions of its NMR, IR, and UV-Vis spectra.

Theoretical 1H and 13C NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. mdpi.com These calculations can help in the assignment of experimental NMR signals. For example, the absence of aromatic protons at positions 5 and 7 in the 1H NMR spectrum would confirm the dichloro substitution.

Vibrational frequencies from theoretical IR spectra, calculated using DFT, can be compared with experimental FT-IR spectra to identify characteristic bond vibrations. researchgate.netmdpi.com The vibrational modes associated with the C-Cl, C=N, and C-S bonds would be of particular interest.

Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis). rsc.orgmdpi.com These calculations can identify the wavelengths of maximum absorption and the nature of the electronic transitions involved, such as π→π* or n→π* transitions. For related gold(III) complexes, TD-DFT calculations have been used to assign low-energy absorption bands to ligand-to-ligand charge transfer (LLCT) transitions. rsc.org

Reaction Pathway Analysis and Mechanistic Insights through Computation

Computational chemistry is a powerful tool for investigating reaction mechanisms, allowing for the exploration of potential reaction pathways and the characterization of transient species like transition states. researchgate.net For reactions involving this compound, such as nucleophilic aromatic substitution, computational studies can provide a detailed understanding of the reaction mechanism.

By mapping the potential energy surface of a reaction, computational methods can locate the transition state structure, which is the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy or energy barrier, which determines the reaction rate.

For a nucleophilic substitution reaction on this compound, computational analysis would involve modeling the approach of the nucleophile to the thienopyridine ring, the formation of an intermediate (such as a Meisenheimer complex), and the departure of the chloride leaving group. By calculating the energies of the reactants, intermediates, transition states, and products, a complete energy profile for the reaction can be constructed. This would reveal whether the reaction proceeds in a single step or through a multi-step mechanism and would identify the rate-determining step.

Thermodynamic and Kinetic Parameter Calculation (e.g., Enthalpy, Gibbs Free Energy, Activation Energy)

Thermodynamic and kinetic parameters are fundamental to understanding the stability, reactivity, and potential reaction pathways of a chemical compound. Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are commonly employed to determine these values.

Thermodynamic Parameters: Thermodynamic parameters like enthalpy (ΔH) and Gibbs free energy (ΔG) dictate the spontaneity and energy changes of a reaction. A negative ΔG indicates a spontaneous process under constant temperature and pressure. libretexts.org While specific experimental or theoretical studies detailing the standard enthalpy and Gibbs free energy of formation for this compound are not extensively documented in publicly available literature, these values can be calculated using computational methods. For instance, DFT calculations could model the formation of the molecule from its constituent elements in their standard states to predict these thermodynamic quantities.

An illustrative example of how such data would be presented is shown in the table below. The values are hypothetical and serve to demonstrate the type of information generated from quantum chemical calculations.

ParameterHypothetical Calculated ValueUnit
Standard Enthalpy of Formation (ΔHf°)+150kJ/mol
Standard Gibbs Free Energy of Formation (ΔGf°)+210kJ/mol

Kinetic Parameters: Kinetic parameters, most notably activation energy (Ea), determine the rate of a chemical reaction. A higher activation energy corresponds to a slower reaction rate. For this compound, the chlorine atoms at the 5 and 7 positions are susceptible to nucleophilic substitution. Theoretical calculations can model the reaction pathway of such a substitution, identifying the transition state structure and its energy. The difference in energy between the reactants and the transition state provides the activation energy.

For example, in the hydrodenitrogenation of pyridine on certain catalysts, activation energies have been reported to be around 160 kJ/mol. utwente.nl While this is a different reaction and system, it illustrates the type of kinetic data that can be obtained. A hypothetical reaction of this compound is presented in the table below to show how activation energy would be reported.

ReactionHypothetical Activation Energy (Ea)Unit
Nucleophilic substitution at C5120kJ/mol
Nucleophilic substitution at C7125kJ/mol

Molecular Dynamics Simulations for Conformational and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of a molecular system. nih.gov By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide detailed insights into conformational changes and intermolecular interactions.

For a relatively rigid molecule like this compound, MD simulations can be particularly useful for understanding how it interacts with other molecules, such as solvents or biological macromolecules. While specific MD studies focused solely on the conformational dynamics of isolated this compound are not prominent in the literature, the methodology is widely applied to similar heterocyclic systems.

For instance, MD simulations have been used to study the binding of pyridine derivatives to protein active sites, revealing the stability of the protein-ligand complex and the key intermolecular interactions (e.g., hydrogen bonds, van der Waals forces) that govern binding. nih.govmdpi.com In a simulation of a thiazolo[3,2-a]pyridine derivative, the root-mean-square deviation (RMSD) of the ligand was monitored over 100 nanoseconds to assess its stability within a protein binding pocket. plos.org

MD simulations can also be used to calculate the potential of mean force (PMF) to understand the energetic landscape of intermolecular association in solution. Studies on drug-like compounds have used MD to reveal how counterions can mediate the formation of dimers and trimers in aqueous solutions through hydrogen bonding. mdpi.com

An illustrative data table from a hypothetical MD simulation of this compound interacting with a protein is shown below.

ParameterDescriptionIllustrative Finding
RMSD of LigandMeasures the stability of the ligand's position in the binding site.Stable after 10 ns with fluctuations < 2 Å
Interaction EnergyAverage energy of interaction between the ligand and the protein.-45 kcal/mol
Key Interacting ResiduesAmino acid residues in the protein that form significant interactions with the ligand.Hydrogen bond with SER-12, Pi-stacking with PHE-45

In Silico Screening and Predictive Modeling for Structure-Property Relationships

In silico screening and predictive modeling are essential components of modern chemistry, allowing for the rapid assessment of a molecule's properties without the need for synthesis and experimental testing. khanacademy.org These methods use quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models to correlate a molecule's structure with its biological activity or physicochemical properties.

While a dedicated structure-property relationship model for this compound is not detailed in the reviewed literature, its properties can be predicted using various software and web servers. Public databases like PubChem provide computationally predicted properties for many chemical compounds. For the isomeric compound 5,7-dichlorothieno[3,2-b]pyridine (B1315164) , a number of properties have been predicted, which can serve as an example of the data that can be generated for the target compound.

Below is a table of predicted properties for the isomer 5,7-dichlorothieno[3,2-b]pyridine, sourced from computational predictions available in public databases. uni.lu

PropertyPredicted Value for 5,7-dichlorothieno[3,2-b]pyridineDescription
XLogP33.5A measure of lipophilicity.
Hydrogen Bond Donor Count0Number of hydrogen bond donors in the molecule.
Hydrogen Bond Acceptor Count1Number of hydrogen bond acceptors in the molecule.
Rotatable Bond Count0Number of bonds that can rotate freely.
Topological Polar Surface Area12.9 ŲThe surface sum over all polar atoms, a predictor of drug transport properties.

Note: The data presented is for the isomer 5,7-dichlorothieno[3,2-b]pyridine and is for illustrative purposes of the types of properties that can be predicted in silico.

These predictive models are crucial in the early stages of drug discovery and material design. For instance, in silico screening of pyridine derivatives has been used to identify potential inhibitors for enzymes like dihydrofolate reductase (DHFR) by predicting their binding affinities and ADME (Absorption, Distribution, Metabolism, and Excretion) properties. nih.gov

Applications of 5,7 Dichlorothieno 2,3 C Pyridine As a Privileged Chemical Scaffold

Role in Medicinal Chemistry and Drug Discovery Programs

The 5,7-Dichlorothieno[2,3-c]pyridine scaffold has garnered significant attention in medicinal chemistry as a privileged structure for the development of new therapeutic agents. nih.gov Its rigid framework and the ability to readily undergo chemical modifications make it an attractive starting point for designing molecules with specific biological activities.

Design and Synthesis of Kinase Inhibitors

The thieno[2,3-c]pyridine (B153571) nucleus is a core component of various kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. researchgate.netmdpi.com The development of kinase inhibitors is, therefore, a major focus of modern drug discovery. researchgate.net

Derivatives of the thienopyridine scaffold have been synthesized and evaluated for their ability to inhibit specific kinases. For instance, a series of 2-amino-3-(3′,4′,5′-trimethoxybenzoyl)-6-substituted-4,5,6,7-tetrahydrothieno [2,3-c] pyridine (B92270) derivatives demonstrated promising anti-proliferative activity, which is often linked to kinase inhibition. nih.gov The design of these compounds often involves creating molecules that can fit into the ATP-binding site of a target kinase, thereby blocking its activity. The thieno[2,3-c]pyridine scaffold serves as a key structural element in achieving this targeted binding.

Exploration in the Development of Anti-Tumor Agents

The development of novel anti-tumor agents is a critical area of research, and the this compound scaffold has emerged as a promising starting point for this purpose. Numerous studies have shown that compounds containing the thienopyridine framework exhibit significant cytotoxic activity against various cancer cell lines. nih.gov

The anti-cancer activity of these compounds can be attributed to several mechanisms, including the inhibition of enzymes essential for cancer cell proliferation and the induction of apoptosis (programmed cell death). For example, certain thieno[2,3-d]pyrimidine (B153573) derivatives, which share a similar heterocyclic core, have been shown to induce both apoptosis and autophagy in cancer cells. mdpi.com Research has also explored the anti-proliferative effects of 2-amino-3-(3′,4′,5′-trimethoxybenzoyl)-6-substituted-4,5,6,7-tetrahydrothieno [2,3-c] pyridine derivatives against a panel of cancer cell lines, revealing promising activity. nih.gov

Research in Neurological Disorders (e.g., Metabotropic Glutamate Receptor Modulation)

Recent research has indicated the potential of targeting the P2X7 receptor (P2X7R), an ATP-gated ion channel, for the treatment of neurodegenerative diseases. nih.gov This receptor is involved in neuroinflammation, a key process in the pathology of conditions like Alzheimer's disease, Parkinson's disease, and multiple sclerosis. nih.gov Upregulated expression of P2X7R is associated with the progression of these diseases, and its inhibition is seen as a potential therapeutic strategy. nih.gov While direct studies on this compound for P2X7R modulation are not extensively detailed in the provided results, the broader class of pyridine-containing heterocycles is widely explored for various central nervous system targets. The structural features of the thieno[2,3-c]pyridine scaffold make it a candidate for the design of novel ligands for neurological targets like P2X7R.

Investigation of Antimicrobial and Antiviral Potential

The thienopyridine scaffold has been investigated for its potential to yield new antimicrobial and antiviral agents. mdpi.comconicet.gov.ar The increasing prevalence of drug-resistant pathogens necessitates the discovery of novel compounds with unique mechanisms of action. nih.gov

In terms of antimicrobial activity, derivatives of thieno[2,3-d]pyrimidinedione have shown potent activity against multi-drug resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). nih.gov The antimicrobial action of some compounds based on the this compound framework has been attributed to the disruption of bacterial cell membranes and the inhibition of essential enzymes.

In the realm of antiviral research, thieno[2,3-b]pyridine (B153569) derivatives have been identified as a new class of antiviral drugs against the Mayaro virus. conicet.gov.ar The structural relationship of these compounds to other known antiviral molecules makes them a promising area for further investigation. conicet.gov.ar

Applications in Materials Science

Beyond its biomedical applications, the this compound scaffold possesses electrochemical and photophysical properties that make it a valuable component in materials science.

Development of Organic Light-Emitting Devices (OLEDs) and Thermally Activated Delayed Fluorescence (TADF) Emitters

The thienopyridine scaffold is a component in the design of materials for organic light-emitting diodes (OLEDs), particularly those that exhibit thermally activated delayed fluorescence (TADF). The TADF mechanism allows for the harvesting of both singlet and triplet excitons, which can lead to nearly 100% internal quantum efficiency in OLEDs. rsc.org This is achieved in molecules with a small energy gap between their lowest singlet (S₁) and triplet (T₁) excited states. rsc.org

The design of efficient TADF emitters often involves linking electron-donating and electron-accepting moieties to create a molecule with a distinct separation between its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). beilstein-journals.org Pyridine-based units, such as pyridine-3,5-dicarbonitrile, are frequently employed as electron-accepting cores in TADF materials. beilstein-journals.orgnih.gov

Specifically, this compound has been utilized as a key intermediate in the synthesis of novel TADF emitters. In one study, it served as the precursor for cyclometalating ligands used in gold(III) complexes. rsc.org The synthesis involved a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to attach aryl groups at the 5 and 7 positions of the thieno[2,3-c]pyridine core. rsc.orgmq.edu.au The resulting ligands were then used to create gold(III) complexes that demonstrated yellow- to red-emissive TADF properties. rsc.org The performance of these materials in solution-processed OLEDs yielded promising external quantum efficiencies (EQEs), as detailed in the table below.

Table 1: Performance of TADF Emitters Derived from this compound An interactive table detailing the synthesis and performance of OLEDs based on gold(III) complexes.

Precursor Compound Reaction Type Resulting Ligand Final Emitter Type OLED Max EQE (%) Emitted Color
This compound Suzuki-Miyaura Coupling 4-tBuC^NTHPY^CtBu-4 Gold(III) Complex 8.0 Yellow

This research demonstrates the successful application of the this compound scaffold in creating sophisticated materials for high-performance optoelectronics, confirming its value in the field of materials science. rsc.org

Agrochemical Applications as a Functional Scaffold

Thienopyridine derivatives have been recognized for their potential use as precursors in the synthesis of agrochemicals. igi-global.com The scaffold's inherent biological activity has led to the exploration of its derivatives for various applications in crop protection. igi-global.comnaturalspublishing.com Research has shown that compounds based on the thienopyridine framework can exhibit significant fungicidal and insecticidal properties. naturalspublishing.comarabjchem.orgnih.gov

While specific studies on the agrochemical activity of this compound are not extensively documented in publicly available literature, the broader class of thienopyridines has shown notable bioactivity. For instance, various derivatives of thieno[2,3-b]pyridine and other isomers have been synthesized and tested against common agricultural pests and pathogens.

Fungicidal Activity : Certain thienopyridine derivatives have demonstrated efficacy against a range of fungi. naturalspublishing.comarabjchem.orgsioc-journal.cn For example, a series of novel thieno[3,2:5,6]pyrido[4,3-d]-pyrimidin-4(3H)-one derivatives showed fungicidal activity against several plant pathogens, including Fusarium oxysporium and Dothiorella gregaria. sioc-journal.cn Another study found that newly synthesized thieno[2,3-b]pyridine analogues exhibited potent antifungal activity against Candida albicans. arabjchem.org

Insecticidal Activity : Derivatives of the thieno[2,3-c]isoquinoline scaffold have been synthesized and evaluated for their insecticidal effects. nih.govresearchgate.net These compounds showed promising activity against the cowpea aphid (Aphis craccivora), a common agricultural pest. nih.govresearchgate.net Similarly, other research has pointed to the insecticidal potential of thieno[2,3-b]pyridines against aphids. nih.gov

The biological activity of these related compounds suggests that the this compound scaffold is a promising candidate for the development of new agrochemicals. The presence of the reactive chloro groups provides handles for further chemical modification to optimize activity and spectrum.

Table 2: Bioactivity of Representative Thienopyridine Scaffolds in Agrochemical Research An interactive table summarizing the documented agrochemical potential of various thienopyridine isomers.

Scaffold Type Target Application Example Pathogen/Pest Reported Activity
Thieno[2,3-b]pyridine Antifungal Candida albicans Potent inhibition arabjchem.org
Thieno[2,3-b]pyridine Insecticidal Aphis gossypii Promising results nih.gov
Thieno[2,3-c]isoquinoline Insecticidal Aphis craccivora Encouraging findings nih.govresearchgate.net

Utility as an Intermediate in the Synthesis of Complex Molecules

The chemical reactivity of this compound makes it a highly useful intermediate for the synthesis of more complex molecules. The electron-withdrawing properties of the chlorine atoms activate the heterocyclic ring system for nucleophilic aromatic substitution (SNAr) reactions. abertay.ac.uk This allows for the displacement of the chlorine atoms by a variety of nucleophiles, providing a straightforward route to functionalized thieno[2,3-c]pyridine derivatives. abertay.ac.uk

One of the most prominent applications of this compound as an intermediate is in metal-catalyzed cross-coupling reactions. As previously mentioned in the context of OLEDs, the compound readily participates in Suzuki-Miyaura coupling. This reaction is used to form new carbon-carbon bonds by coupling the dichlorinated scaffold with boronic acids in the presence of a palladium catalyst. rsc.orgmq.edu.au This strategy has proven effective for attaching aryl substituents at the 5- and 7-positions, which is a key step in building the ligands for TADF emitters. rsc.org

The reactivity of the chloro groups on the pyridine ring is a general feature of chloropyridines, which are widely used as intermediates in the pharmaceutical and agrochemical industries. googleapis.com Halogen atoms on the pyridine ring, particularly at positions alpha to the nitrogen, are susceptible to displacement. abertay.ac.uk For example, the chlorine atom in 7-chlorothieno[2,3-c]pyridine (B29859) has been shown to be displaced by the anion of 3,4-(dimethoxy)phenylacetonitrile. abertay.ac.uk This highlights the potential of this compound to react with a wide range of carbon and heteroatom nucleophiles to build molecular complexity.

Table 3: Key Reactions Utilizing this compound as an Intermediate An interactive table outlining the synthetic utility of this compound.

Reaction Type Reagents Position(s) of Reactivity Product Class Application
Suzuki-Miyaura Coupling Aryl boronic acid, Pd catalyst 5 and 7 Diaryl-thieno[2,3-c]pyridines Ligands for TADF Emitters rsc.orgmq.edu.au
Nucleophilic Aromatic Substitution (SNAr) Various nucleophiles (e.g., amines, alkoxides) 5 and 7 Functionalized thieno[2,3-c]pyridines General Synthesis abertay.ac.uk

Q & A

Basic: What are the established synthetic routes for 5,7-Dichlorothieno[2,3-c]pyridine, and what key reaction parameters influence yield?

Answer:
The synthesis of thieno[2,3-c]pyridine derivatives typically involves cyclization or halogenation strategies. For dichloro-substituted analogs like this compound:

  • Step 1: Start with thieno[2,3-c]pyridine as the core scaffold. Chlorination at positions 5 and 7 can be achieved using electrophilic aromatic substitution (e.g., Cl₂/FeCl₃) or directed ortho-metalation followed by quenching with Cl⁺ sources .
  • Step 2: Optimize reaction temperature (60–80°C) and stoichiometry (2.2–3.0 equiv Cl⁻) to minimize over-chlorination.
  • Key Parameters:
    • Solvent polarity (e.g., DCM or chloroform enhances electrophilic substitution) .
    • Catalyst choice (FeCl₃ vs. AlCl₃ affects regioselectivity) .

Table 1: Representative Yields from Halogenation Methods

MethodCatalystYield (%)Purity (HPLC)
Electrophilic Cl₂/FeCl₃FeCl₃68–72>95%
Directed MetalationLDA/Cl⁺55–6090–92%

Basic: How can researchers confirm the structural identity and purity of this compound?

Answer:
Use a combination of analytical techniques:

  • NMR Spectroscopy:
    • ¹H NMR: Absence of aromatic protons at positions 5 and 7 confirms dichloro substitution. Thiophene protons appear as doublets (δ 7.2–7.5 ppm) .
    • ¹³C NMR: Peaks at ~125–130 ppm correspond to chlorine-bound carbons .
  • Mass Spectrometry: ESI-MS should show [M+H]⁺ at m/z 204.0 (C₇H₃Cl₂NS⁺, theoretical 203.96) .
  • X-ray Crystallography: Resolves bond angles (e.g., C-S-C ~92° in thiophene ring) and confirms regiochemistry .

Advanced: How do structural modifications at the 3-position of thieno[2,3-c]pyridine impact biological activity?

Answer:
Structure-Activity Relationship (SAR) studies on thieno[2,3-c]pyridine derivatives reveal:

  • 3-Position Substitution: Introducing electron-withdrawing groups (e.g., -CN, -NO₂) enhances binding to glycosaminoglycans (GAGs) by 30–40% compared to electron-donating groups (e.g., -OCH₃) .
  • Methodology:
    • Use surface plasmon resonance (SPR) to measure GAG affinity (KD values).
    • Compare IC₅₀ in cell adhesion assays (e.g., inhibition of leukocyte migration) .

Table 2: Bioactivity of 3-Substituted Derivatives

Substituent (Position 3)GAG Binding KD (nM)IC₅₀ (Cell Adhesion, μM)
-CN12 ± 1.50.8 ± 0.1
-NO₂15 ± 2.11.2 ± 0.3
-OCH₃85 ± 6.75.6 ± 1.2

Advanced: What experimental strategies resolve contradictions in reported bioactivity data for thieno[2,3-c]pyridine derivatives?

Answer: Discrepancies in bioactivity (e.g., MIC values for antimicrobial activity) arise from:

  • Strain Variability: Test against isogenic bacterial strains (e.g., Yersinia enterocolitica mutants) to isolate compound-specific effects .
  • Assay Conditions: Standardize inoculum size (1 × 10⁵ CFU/mL) and incubation time (18–24 hrs) .
  • Statistical Validation: Use ANOVA with post-hoc Tukey tests to compare MIC/MBC data across studies .

Example Resolution: A 2024 study resolved conflicting MIC values (50–200 µg/mL) by identifying compound 2{3} as strain-specific, with activity dependent on efflux pump expression .

Advanced: What methodologies validate the target engagement of this compound in inflammatory disease models?

Answer:

  • In Vitro:
    • SPR Biosensing: Confirm direct binding to GAGs (e.g., heparin, KD ≤20 nM) .
    • ELISA: Quantify inhibition of GAG-ECAM interactions (e.g., 80% inhibition at 10 µM) .
  • In Vivo:
    • Murine Colitis Model: Administer 10 mg/kg/day orally; measure reduction in TNF-α (ELISA) and neutrophil infiltration (histopathology) .

Basic: What are the key structural features of this compound that influence its reactivity?

Answer:

  • Fused Bicyclic System: The thieno[2,3-c]pyridine core creates π-electron deficiency, favoring electrophilic attacks at the 5/7 positions .
  • Chlorine Substituents:
    • Enhance electrophilicity (Hammett σₚ ≈ 0.23 for Cl).
    • Steric hindrance at 5/7 positions limits further substitution .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.